molecular formula C7H6ClNO2 B128569 2-Amino-5-chlorobenzoic acid CAS No. 635-21-2

2-Amino-5-chlorobenzoic acid

Cat. No. B128569
CAS RN: 635-21-2
M. Wt: 171.58 g/mol
InChI Key: IFXKXCLVKQVVDI-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzoic acid is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively . It is a chlorinated derivative of antharilic acid, a metabolite of the pesticide Chlordimeform, and it is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) .


Synthesis Analysis

The synthesis of 2-Amino-5-chlorobenzoic acid involves complex chemical reactions. For instance, it has been used in the preparation of 6-chloro-3H-quinazolin-4-one at a temperature of 180°C . In another study, the complexes of Sm (III) and Tb (III) with 2-aminobenzoic acid (anthranilic acid, AA) and 2-amino-5-chlorobenzoic acid (5-chloroanthranilic acid, AACl) were synthesized and characterized based on elemental analysis, IR and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzoic acid has been analyzed in several studies. For instance, a detailed structural analysis was carried out by Karabacak and Çınar . The optimized molecular structures of 2A4ClBA and 4A2ClBA, calculated using DFT theory at B3LYP/6-311++G (d,p) level, are shown in their study .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-5-chlorobenzoic acid are complex and varied. For instance, to make chlordiazepoxide, 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine. The resulting product is then reacted with chloracetyl chloride in acetic acid, resulting in 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide. Reaction with methylamine gives chlordiazepoxide .


Physical And Chemical Properties Analysis

2-Amino-5-chlorobenzoic acid has a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively .

Safety and Hazards

2-Amino-5-chlorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-chlorobenzoic acid
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InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IFXKXCLVKQVVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6ClNO2
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DSSTOX Substance ID

DTXSID8060901
Record name Benzoic acid, 2-amino-5-chloro-
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Molecular Weight

171.58 g/mol
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Physical Description

Tan chunks or powder; [Alfa Aesar MSDS]
Record name 2-Amino-5-chlorobenzoic acid
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Vapor Pressure

0.0000532 [mmHg]
Record name 2-Amino-5-chlorobenzoic acid
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Product Name

2-Amino-5-chlorobenzoic acid

CAS RN

635-21-2
Record name 2-Amino-5-chlorobenzoic acid
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Record name 2-AMINO-5-CHLOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol was added freshly activated raney nickel (2 g). The mixture was stirred overnight at room temperature under hydrogen atmosphere. The solution was filtered through celite and evaporated under reduced pressure to yield 16 g (96%) of white solids. 1H NMR (DMSO-d6): δ 6.77 (d, J=8.9 Hz, 1H), 7.24 (dd, J=2.9, 8.9 Hz, 1H), 7.62 (d, J=2.9 Hz, 1H), 8.7 (b, 3H); EIMS: 170 (M—H).
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20 g
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2 g
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Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.0 g (5.1 mmol) of 5-chloroisatoic acid was heated under stirring in a mixed solvent of benzyl alcohol (5 mL) and DMF (5 mL) at 100° C. for 5 hours. After cooling, the reaction mixture was diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resulting crude product was separated and purified using silica gel column chromatography to give 0.516 g of 2-amino-5-chlorobenzoic acid.benzylester (yield: 39%).
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5-chloroisatoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural formula and molecular weight of 2-Amino-5-chlorobenzoic acid?

A1: 2-Amino-5-chlorobenzoic acid (AClBA) has the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. []

Q2: How does AClBA behave under UV irradiation in an argon matrix?

A2: When AClBA is exposed to UV light (λ > 234 nm) in an argon matrix at 15 K, it undergoes both conformational isomerization and decarboxylation. This process results in the formation of different conformers of AClBA and the release of CO2, leading to the production of 2-amino-5-chlorobenzene. []

Q3: What role does AClBA play in the synthesis of metal clusters?

A3: AClBA, along with its derivatives like N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH2) and N-salicylidene-2-amino-5-chlorobenzoic acid (sacbH2), can act as bridging and chelating ligands in the formation of metal clusters, particularly with Ni(II) and Dy(III) ions. These ligands can adopt various coordination modes, enabling the creation of diverse cluster geometries. [, , , , , , , ]

Q4: What is the significance of the different coordination modes of AClBA derivatives in metal cluster formation?

A4: The ability of AClBA derivatives to adopt different coordination modes, such as O-carboxylate, N-imine, and O-phenoxide, contributes to the structural diversity of the resulting metal clusters. This diversity leads to a range of magnetic and optical properties in the synthesized complexes. [, , , , , , , ]

Q5: Can you provide an example of a high-nuclearity metal cluster synthesized using an AClBA derivative?

A5: Researchers have successfully synthesized a Ni12 cluster with a wheel-like topology using the nacbH2 derivative of AClBA. In this complex, the deprotonated nacb2- ligands exhibit four distinct coordination modes. []

Q6: What interesting magnetic properties have been observed in metal clusters containing AClBA derivatives?

A6: Metal clusters incorporating AClBA derivatives have shown intriguing magnetic behaviors. For instance, a Ni11 cage complex displayed antiferromagnetic coupling with an S = 1 spin ground state. In contrast, a {Dy2} complex with a spherical tricapped trigonal prismatic geometry exhibited slow relaxation of magnetization, indicative of single-molecule magnet behavior. [, ]

Q7: Are there any notable applications of AClBA derivatives in materials science?

A7: Derivatives of AClBA have shown potential in materials science. For example, the compound 2-[2-(p-toluenesulphonylamino)-5-chlorophenyl]-6-chloro-4H-3,1-benzoxazin-4-one, synthesized from AClBA, acts as an orange emitter in organic light-emitting devices (OLEDs) due to its strong fluorescence in solid films. []

Q8: Has AClBA been used in the synthesis of other organic compounds?

A8: Yes, AClBA serves as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with phosphorus pentachloride and urea to yield 2,4,6-trichloroquinazoline. This method highlights the utility of AClBA in constructing valuable heterocyclic scaffolds. [, ]

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